N-Methyltaurine
Description
Historical Perspective on Taurine (B1682933) Derivatives in Biological Systems
The journey into the world of taurine and its derivatives began in 1827, when German scientists Friedrich Tiedemann and Leopold Gmelin first isolated taurine from ox bile. biocrates.comnews-medical.net This discovery, deriving the compound's name from the Latin Taurus, meaning bull or ox, initially anchored its known biological role to the synthesis of bile salts for fat digestion. biocrates.comemerald.comresearchgate.net For over a century, taurine was primarily considered an end product of sulfur metabolism. eurekaselect.combenthamdirect.com
It wasn't until a comprehensive review in 1968 that the broader physiological significance of taurine began to be systematically acknowledged, moving beyond its role in bile acid conjugation and osmoregulation in marine invertebrates. nih.gov The scientific community's interest surged in 1975 when studies demonstrated that taurine deficiency led to retinal degeneration in cats. emerald.com This finding was a pivotal moment, establishing taurine as a conditionally essential nutrient and sparking decades of research into its diverse functions. emerald.com Subsequent studies have expanded our understanding of taurine's fundamental roles in neuromodulation, muscle contraction, ion transport, and cell membrane stabilization. nih.gov This historical foundation set the stage for investigating related compounds, like N-Methyltaurine, to understand their unique properties and biological activities.
This compound as a Key Metabolite and Chemical Entity
This compound, or 2-(methylamino)ethanesulfonic acid, is a naturally occurring aminosulfonic acid and a derivative of taurine. ontosight.aiwikipedia.org Unlike its parent compound, which is widely distributed in animal tissues, this compound is found more specifically in certain marine organisms. news-medical.netwikipedia.org It has been identified as a metabolite in various species of red algae, including Gelidium cartilagineum. acs.org Research has also found it to be a dominant organic osmolyte in deep-sea tube worms, where it plays a role in regulating cellular volume in extreme environments. researchgate.net
Chemically, this compound is a white, water-soluble, powdery solid that exists as a zwitterion in its crystalline state and in polar solvents. wikipedia.orgchemicalbook.comvisionresearchreports.com It is formed through the methylation of taurine. wikipedia.org This structural modification—the addition of a methyl group to the amino group of taurine—confers unique properties that make it a subject of specific research interest. ontosight.aiacs.org Its high polarity and the solubility of its salts are key characteristics exploited in various applications. wikipedia.org
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₃H₉NO₃S | wikipedia.org |
| Molar Mass | 139.17 g·mol⁻¹ | wikipedia.org |
| Appearance | White powdery solid | wikipedia.org |
| Solubility | Readily soluble in water | wikipedia.org |
| CAS Number | 107-68-6 | wikipedia.org |
| IUPAC Name | 2-(methylamino)ethanesulfonic acid | nih.gov |
Significance of this compound Research in Modern Science
The significance of this compound in modern science spans industrial, chemical, and biomedical fields. Its unique chemical properties have made it a valuable intermediate in the manufacturing of mild anionic surfactants known as taurides. wikipedia.orgvisionresearchreports.com These surfactants are prized in the personal care industry for their excellent foaming capabilities, stability across a broad pH range, and good skin compatibility. visionresearchreports.comgiiresearch.com
In biological and medical research, this compound is gaining attention for its potential physiological effects. ontosight.ai Studies have begun to explore its role as a cytoprotective agent, similar to taurine. cymitquimica.com For instance, research has shown that this compound can help prevent glucocorticoid-induced muscle atrophy in both in vitro and in vivo models. acs.org Its function as an osmolyte in certain organisms highlights its role in cellular protection and metabolic regulation. cymitquimica.comcymitquimica.com The ongoing investigation into its biological activities, including its potential antioxidant properties and interactions with metabolic pathways, positions this compound as a compound of significant interest for future therapeutic and biotechnological applications. ontosight.aivisionresearchreports.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)ethanesulfonic acid | |
|---|---|---|
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InChI |
InChI=1S/C3H9NO3S/c1-4-2-3-8(5,6)7/h4H,2-3H2,1H3,(H,5,6,7) | |
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InChI Key |
SUZRRICLUFMAQD-UHFFFAOYSA-N | |
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Canonical SMILES |
CNCCS(=O)(=O)O | |
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Molecular Formula |
C3H9NO3S | |
| Record name | N-METHYLTAURINE | |
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DSSTOX Substance ID |
DTXSID4025664 | |
| Record name | N-Methyltaurine | |
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Molecular Weight |
139.18 g/mol | |
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Physical Description |
Yellowish-white powder. (NTP, 1992) | |
| Record name | N-METHYLTAURINE | |
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Solubility |
Soluble (>=10 mg/ml at 70 °F) (NTP, 1992) | |
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CAS No. |
107-68-6 | |
| Record name | N-METHYLTAURINE | |
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| Record name | Methyltaurine | |
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| Record name | N-METHYLTAURINE | |
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Melting Point |
466 to 468 °F (NTP, 1992) | |
| Record name | N-METHYLTAURINE | |
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Structural and Synthetic Investigations of N Methyltaurine and Its Derivatives
Advanced Synthetic Methodologies for N-Methyltaurine
This compound, a naturally occurring sulfonic acid and an analog of taurine (B1682933), has garnered significant interest due to its diverse applications, particularly as a key intermediate in the synthesis of mild surfactants. google.com This has spurred the development of advanced synthetic methodologies aimed at improving efficiency, scalability, and environmental sustainability.
Optimization of Reaction Conditions for Industrial and Laboratory Synthesis
The industrial synthesis of this compound has been significantly advanced through high-pressure continuous pipeline reactors. This method involves the reaction of sodium isethionate with an excess of methylamine (B109427) at high temperatures (150–300°C) and pressures (10–25 MPa). google.compatsnap.com Alkaline catalysts such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are employed to enhance the reaction rate by deprotonating methylamine. This process can achieve yields exceeding 90%. Post-reaction, purification steps include multi-stage distillation, decolorization, and refining.
For laboratory-scale synthesis, a common method involves the reaction of taurine with chloroacetic acid to form N-chloroacetyltaurine, followed by treatment with methylamine to yield this compound. palmercruz.com The final product, this compound sodium salt, is obtained by neutralization with sodium hydroxide. palmercruz.com Careful control of reaction parameters such as temperature, pH, and reaction time is crucial for achieving high purity and yield. palmercruz.com Purification techniques like recrystallization or column chromatography are often employed to remove impurities. palmercruz.com Another laboratory approach involves the reaction of sodium taurinate with formaldehyde (B43269) in the presence of a catalyst, followed by hydrogenation. chemicalbook.com
Interactive Table 1: Optimized Reaction Parameters for this compound Synthesis
| Parameter | Industrial High-Pressure Synthesis | Laboratory Synthesis (from Taurine) |
| Precursors | Sodium isethionate, Methylamine | Taurine, Chloroacetic acid, Methylamine |
| Catalyst | NaOH or KOH | - |
| Temperature | 150–300°C google.compatsnap.com | Room temperature to moderate heating |
| Pressure | 10–25 MPa google.compatsnap.com | Atmospheric pressure |
| Key Steps | Continuous reaction, Distillation, Decolorization | Derivatization, Neutralization, Purification palmercruz.com |
| Yield | >90% | Varies, typically lower than industrial |
Exploration of Novel Precursors and Catalysts
Research into novel precursors and catalysts aims to overcome the limitations of existing methods, such as harsh reaction conditions and the use of hazardous materials. google.compatsnap.com One alternative route involves the use of taurine and a fatty acyl chloride under alkaline conditions to produce an N-acyltaurine sodium salt, which is then methylated using dimethyl sulfate (B86663). patsnap.comgoogle.com This method avoids the high temperatures and pressures required in the reaction between sodium isethionate and methylamine. google.compatsnap.com
The use of heterogeneous catalysts is also being explored to simplify product separation and catalyst recycling. patsnap.comgoogle.com For instance, catalysts like Zn5(Co3)2(OH)6 and Ni2ZrO4 have been investigated for the reaction of sodium isethionate with methylamine. patsnap.comgoogle.com These catalysts offer the potential for easier removal from the reaction mixture compared to homogeneous catalysts like NaOH. patsnap.com
Comparative Analysis of Synthesis Routes: Efficiency and Environmental Impact
Different synthetic routes for this compound present varying degrees of efficiency and environmental impact. The traditional method using ethylene (B1197577) oxide and sodium bisulfite to produce sodium isethionate, followed by reaction with methylamine, involves harsh conditions and the use of gaseous methylamine, which poses environmental and safety challenges. google.compatsnap.com
In contrast, a newer method starting from taurine and fatty acyl chloride offers a simpler, more convenient, and environmentally friendlier alternative. google.compatsnap.comgoogle.com This route operates under milder conditions and utilizes readily available raw materials. google.com The focus on "green chemistry" has also led to the exploration of biodegradable and eco-friendly surfactants derived from this compound, driving the demand for more sustainable synthesis processes. snsinsider.com
Interactive Table 2: Comparative Analysis of this compound Synthesis Routes
| Synthesis Route | Key Precursors | Conditions | Advantages | Disadvantages |
| High-Pressure Pipeline | Sodium isethionate, Methylamine | 150–300°C, 10–25 MPa google.compatsnap.com | High yield (>90%) | Harsh conditions, Gaseous methylamine google.compatsnap.com |
| From Taurine | Taurine, Fatty acyl chloride, Dimethyl sulfate | Mild, Alkaline conditions | Milder conditions, Simpler process patsnap.comgoogle.com | Use of dimethyl sulfate |
| Reductive Amination | Sodium 2-hydroxyethanesulfonate, Formaldehyde | Catalytic hydrogenation | Avoids high pressure | Catalyst recovery can be a challenge |
Synthesis of this compound Conjugates and Analogs
The unique properties of this compound have led to the synthesis of various conjugates and analogs for specialized applications, particularly in biomedical research and diagnostics.
Radiosynthesis of N-11C-Methyltaurine Conjugates for Tracing and Imaging Studies
N-11C-Methyltaurine-conjugated bile acids have been developed as tracers for positron emission tomography (PET) imaging to study hepatic transport and cholestatic diseases. snmjournals.orgnih.gove-century.us The radiosynthesis is typically a two-step, one-pot process. snmjournals.org First, 11C-carbon dioxide, produced via a nuclear reaction, is converted to 11C-methyl iodide (11C-CH3I). snmjournals.orgacs.org This is then reacted with taurine to produce N-11C-methyl-taurine. acs.orgsnmjournals.org
This N-11C-methyl-taurine is then conjugated with various bile acids, such as cholic acid, chenodeoxycholic acid, and deoxycholic acid. snmjournals.orgnih.gov These radiolabeled conjugates have shown rapid uptake by the liver and secretion into the bile in preclinical studies, behaving similarly to endogenous taurine-conjugated bile acids. snmjournals.orgnih.govsnmjournals.org The radiochemical yields for these syntheses are typically high, with excellent radiochemical purity. snmjournals.orgnih.gov A key advantage of these N-methylated analogs is their resistance to biodegradation by colonic bacteria, making them stable tracers for in vivo studies. snmjournals.org
Derivatization Strategies for Functional Enhancement
Derivatization of this compound is a key strategy for enhancing its functionality, particularly for its use in surfactants and other specialized applications. One common derivatization involves the acylation of this compound with long-chain fatty acids to form N-acyl-N-methyltaurates. patsnap.com These compounds are highly effective and mild anionic surfactants.
Another functional enhancement strategy involves the strategic coupling of this compound with other molecules to create multifunctional materials. For example, this compound sodium salt has been reacted with polyisocyanates to functionalize carbon nanomaterials, improving their dispersion in aqueous media. sabanciuniv.edu
For analytical purposes, derivatization is often necessary to detect this compound and its metabolites, as it lacks a chromophoric group for standard detection methods like UV-Vis spectroscopy. researchgate.net Derivatization with reagents like methoxyamine and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) allows for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov
Biological Roles and Physiological Functions of N Methyltaurine
N-Methyltaurine as an Osmolyte in Diverse Biological Systems
Organic osmolytes are small solutes that cells accumulate to maintain volume and function under osmotic stress. These compounds are termed "compatible" because they can reach high intracellular concentrations without significantly perturbing cellular macromolecules like proteins. uchicago.edu In many marine invertebrates, which are often osmoconformers, the concentration of solutes in their body fluids matches that of the surrounding seawater. wikipedia.org To achieve this without accumulating high levels of potentially disruptive inorganic ions, these organisms utilize a variety of organic osmolytes. uchicago.edu this compound has been identified as a key osmolyte in certain marine invertebrates, particularly those inhabiting deep-sea environments such as hydrothermal vents and cold seeps. uchicago.eduresearchgate.net
Marine invertebrates have evolved sophisticated mechanisms to cope with the high salinity of their environment. As osmoconformers, they maintain an internal osmotic pressure that is similar to the external environment, thus minimizing the net movement of water across cell membranes. wikipedia.org This is largely achieved by accumulating high concentrations of organic osmolytes within their cells. uchicago.edu These osmolytes, including free amino acids and their derivatives, effectively balance the external osmotic pressure. uchicago.edu
In the unique and extreme environments of deep-sea hydrothermal vents and cold seeps, vestimentiferan tubeworms have been found to utilize this compound as a primary osmolyte. uchicago.eduuchicago.edu For instance, populations of the tubeworm Lamellibrachia are dominated by this compound, which plays a crucial role in their osmotic balance. uchicago.eduresearchgate.net The accumulation of this compound and other methylamines in these deep-dwelling organisms may also serve to stabilize proteins against the high hydrostatic pressure characteristic of their habitat. uchicago.eduuchicago.edu
While many marine invertebrates utilize common osmolytes such as taurine (B1682933) and glycine (B1666218), studies on vestimentiferan tubeworms from deep-sea vents and seeps have revealed a different pattern. researchgate.net In these organisms, this compound can effectively replace the more common osmolytes. researchgate.net For example, in two different populations of Lamellibrachia, this compound was found to be the most abundant organic osmolyte, with concentrations ranging from 209 to 252 mmol/kg wet weight. uchicago.edu
In contrast, other related species from similar environments are dominated by different osmolytes. The tubeworm Ridgeia is dominated by glycine betaine (B1666868) (109 mmol/kg), hypotaurine (B1206854) (64 mmol/kg), and taurine (61 mmol/kg), while escarpid tubeworms are dominated by taurine (138 mmol/kg) and hypotaurine (69 mmol/kg). uchicago.edu This suggests that this compound is a highly effective osmolyte, potentially with specific advantages in the unique biochemical and physical conditions of these deep-sea habitats. uchicago.edu The higher concentrations of methylamines, including this compound, in deeper-dwelling species also point to a potential role in counteracting the effects of hydrostatic pressure. uchicago.eduuchicago.edu
| Species | This compound | Taurine | Glycine Betaine | Hypotaurine |
|---|---|---|---|---|
| Lamellibrachia (Louisiana) | 209 | - | - | - |
| Lamellibrachia barhami (Oregon) | 252 | - | - | - |
| Ridgeia | - | 61 | 109 | 64 |
| Escarpids | - | 138 | - | 69 |
Metabolic Pathways Involving this compound
While best known as an osmolyte, this compound also participates in specific metabolic pathways, particularly its degradation by microorganisms. The breakdown of this compound provides certain bacteria with essential nutrients.
The microbial degradation of this compound has been elucidated, revealing a pathway that allows certain bacteria to utilize it as a source of carbon, nitrogen, and sulfur.
In the bacterium Alcaligenes faecalis MT1, the degradation of this compound is initiated by an enzymatic cleavage. ethz.ch This initial step converts this compound into two key intermediates: methylamine (B109427) and sulfoacetaldehyde (B1196311). ethz.ch The methylamine is then excreted from the cell, while the sulfoacetaldehyde enters a subsequent metabolic pathway. ethz.ch This process allows the bacterium to break down the stable this compound molecule into more readily usable components.
The key enzyme responsible for the initial cleavage of this compound is (N-methyl)taurine dehydrogenase. ethz.ch This enzyme catalyzes the conversion of this compound to methylamine and sulfoacetaldehyde. ethz.ch Following this, the intermediate sulfoacetaldehyde is acted upon by an inducible sulfoacetaldehyde acetyltransferase, which converts it to acetylphosphate (B1214568) and sulfite (B76179). ethz.ch The sulfite is then oxidized to sulfate (B86663) by a sulfite dehydrogenase and excreted. ethz.ch The acetylphosphate, a high-energy compound, can then enter the central metabolism of the bacterium. ethz.ch
| Enzyme | Substrate | Products |
|---|---|---|
| (N-methyl)taurine dehydrogenase | This compound | Methylamine + Sulfoacetaldehyde |
| Sulfoacetaldehyde acetyltransferase | Sulfoacetaldehyde | Acetylphosphate + Sulfite |
| Sulfite dehydrogenase | Sulfite | Sulfate |
Degradation Pathways of this compound in Microorganisms
Microbial Communities and this compound Turnover
While extensive research on this compound's role within complex microbial communities is still developing, its structural similarity to taurine suggests potential involvement in microbial metabolism. Taurine itself can be utilized by various microorganisms as a source of carbon, nitrogen, and sulfur. researchgate.net Specific microbial taurine transporters, such as the TauABC system, have been identified, facilitating its uptake. researchgate.net In some marine invertebrates from deep-sea environments, this compound has been identified as a dominant organic osmolyte, a molecule that helps regulate cell volume in response to osmotic stress. nih.govresearchgate.net For instance, in vestimentiferan tubeworms like Lamellibrachia, this compound is found in very high concentrations, suggesting a crucial role in cellular homeostasis in these unique ecosystems. nih.gov This accumulation points to a significant, though not fully understood, role in the metabolic interplay between the host organisms and their symbiotic microbial communities, potentially involving methane (B114726) and sulfate metabolism. nih.gov
This compound in Mammalian Metabolism
In mammals, this compound is recognized as a taurine derivative metabolite. nih.gov While taurine is one of the most abundant free amino acids in the body, maintained through both diet and biosynthesis, the precise metabolic pathways and functional significance of this compound are less defined. acs.org Studies have shown that when administered orally to mice, this compound is well-absorbed and distributed to various tissues, including the liver, kidney, heart, brain, and skeletal muscles. researchgate.netacs.org This distribution suggests that, like taurine, it may be taken up by cells via the taurine transporter. acs.org Evidence for this includes findings that this compound can inhibit the uptake of taurine in brain slices, indicating a shared transport mechanism. acs.org
Interplay with Taurine and Other Sulfur-Containing Amino Acids
This compound is structurally a methylated form of taurine. wikipedia.org Taurine itself is synthesized in mammals from the sulfur-containing amino acid cysteine through the cysteine sulfinic acid pathway. nih.govsmpdb.ca This pathway involves the oxidation of cysteine to cysteine sulfinic acid, which is then decarboxylated to form hypotaurine, the direct precursor to taurine. smpdb.ca
The metabolic relationship between this compound and taurine is direct; in red algae, this compound is formed through the methylation of taurine. wikipedia.org In mammals, while the endogenous synthesis pathway is not fully mapped, its presence as a metabolite suggests an interaction with the taurine pool. nih.gov The shared use of the taurine transporter implies a competitive interplay for cellular uptake and distribution. acs.org Furthermore, the metabolism of another taurine derivative, N-acetyltaurine (NAcT), which is formed by the acetylation of taurine, has been studied in the context of regulating mitochondrial acetyl-CoA. wikipedia.orgmdpi.com This highlights that taurine serves as a substrate for various modifications, resulting in related compounds with distinct physiological roles.
Involvement in Cellular Homeostasis and Stress Response
Taurine is well-documented for its role in maintaining cellular homeostasis through functions like osmoregulation, antioxidation, and modulation of ion movement. acs.orgnih.govnih.gov As a derivative, this compound appears to share some of these protective properties. nih.gov It has been identified as a significant organic osmolyte in certain marine organisms, crucial for regulating cell volume under extreme environmental pressure. nih.govmedchemexpress.com
In mammalian models, this compound demonstrates involvement in the response to cellular stress. nih.gov It has been shown to possess antioxidant and anti-inflammatory properties. cymitquimica.comprecedefinechem.com Taurine is known to protect against oxidative stress by scavenging reactive oxygen species (ROS) and stabilizing biological membranes. nih.govmdpi.com this compound likely contributes to cellular defense through similar mechanisms, helping to protect cells from damage induced by stressors. cymitquimica.com
Investigating the Functional Actions of this compound in Physiological Systems
Research into the specific actions of this compound has begun to uncover its potential therapeutic and modulatory effects, particularly in the realms of cellular protection and muscle physiology. researchgate.netacs.org
Cytoprotective Effects and Cellular Interactions
Like its parent compound taurine, this compound exhibits significant cytoprotective (cell-protecting) effects. researchgate.net Studies using cell cultures have demonstrated that this compound can protect cells from stress-induced damage. nih.gov For example, in a model of glucocorticoid-induced muscle atrophy, treatment with this compound prevented the reduction in the size of myotubes (immature muscle fibers). nih.gov
This protective action is linked to its role as an osmolyte, which helps maintain cell volume and protein stability, particularly under stress conditions that might cause proteins to unfold or misfold. researchgate.netnih.gov The accumulation of this compound within cells, facilitated by the taurine transporter, allows it to exert these protective effects directly within the intracellular environment. acs.org
Potential Modulatory Roles in Muscle Physiology
A growing body of evidence suggests a beneficial role for this compound in skeletal muscle. nih.gov Taurine is essential for normal muscle function, contributing to excitation-contraction coupling and protecting against exercise-induced stress. acs.orgnih.gov this compound appears to share these pro-muscular properties.
In a key study, mice administered this compound showed attenuation of skeletal muscle atrophy induced by the glucocorticoid dexamethasone (B1670325). nih.govacs.org This anti-atrophic effect was observed both in cultured muscle cells and in live animals, where this compound treatment lessened the loss of muscle mass. nih.gov Interestingly, this protective effect did not appear to involve the downregulation of specific ubiquitin ligases typically associated with muscle breakdown, suggesting this compound may operate through other mechanisms to preserve muscle integrity. acs.org
The table below summarizes the findings from a study investigating the effect of this compound on dexamethasone (Dex)-induced muscle atrophy in mice. nih.govacs.org
| Treatment Group | Tibial Anterior Muscle Weight (mg) | Gastrocnemius Muscle Weight (mg) |
|---|---|---|
| Control | 45.8 | 155.1 |
| Dex | 32.1 | 110.5 |
| Dex + 0.5% NMT | 38.7 | 129.8 |
Mechanistic Investigations of N Methyltaurine Bioactivity
Molecular Mechanisms of N-Methyltaurine Action
This compound (NMT), a derivative of the ubiquitous amino acid taurine (B1682933), demonstrates significant bioactivity through various molecular interactions. nih.govresearchgate.net Found in organisms like red algae and deep-sea tube worms, its mechanisms of action are a subject of ongoing research, particularly concerning its role as an osmolyte and its interaction with cellular transport systems. researchgate.netacs.orgresearchgate.net
This compound's entry into and distribution within mammalian tissues appear to be closely linked to the taurine transporter, SLC6A6 (TauT). nih.govacs.org The TauT is a sodium- and chloride-dependent protein responsible for the uptake and retention of taurine in various cells and tissues, including the intestine, brain, heart, and muscles. acs.orgontosight.ai
Studies have shown that this compound exhibits an affinity for the taurine transporter. nih.gov Research using brain slices indicated that NMT can inhibit the uptake of taurine, suggesting it competes for the same transport system. nih.govacs.org This interaction is crucial for the absorption of orally administered NMT from the intestine and its subsequent distribution to various tissues. acs.org Following oral administration in mice, NMT was detected in the liver, kidneys, muscles, heart, and brain, with tissue concentrations reaching 10 to 100 times higher than in the serum, a distribution pattern similar to that of taurine and characteristic of active transport via TauT. nih.govresearchgate.netacs.org
In a comparative study of taurine analogues on [³H]-taurine uptake in HEK293 cells, this compound was shown to be an effective inhibitor of the transporter. mdpi.comnih.gov Its inhibitory effect was found to be stronger than that of γ-aminobutyric acid (GABA), 2-aminoethylphosphonic acid (2AEP), and 5-aminovaleric acid (5AVA). mdpi.comnih.gov
Table 1: Comparative Inhibition of Taurine Transport by this compound and Related Compounds
| Compound | Description | Relative Inhibitory Effect on TauT |
|---|---|---|
| Piperidine-4-sulfonic acid (P4S) | A sulfonic acid analogue | Strongest |
| Imidazole-4-acetic acid (I4AA) | An imidazole (B134444) derivative | Strong |
| This compound (NMT) | The subject compound | Moderate to Strong |
| 2-Aminoethylphosphonic acid (2AEP) | A phosphonic acid analogue of taurine | Weaker |
| 5-Aminovaleric acid (5AVA) | A gamma-amino acid | Weaker |
| γ-Aminobutyric acid (GABA) | An inhibitory neurotransmitter | Weaker than NMT |
This table is based on findings reported in literature, which describe the decreasing order of inhibition of taurine transport. mdpi.comnih.gov
This compound functions as an organic osmolyte, a class of small solutes that cells accumulate to manage osmotic stress and protect cellular components. researchgate.netbiologists.com Like its parent compound taurine and other methylamines such as trimethylamine (B31210) N-oxide (TMAO), this compound contributes to the stability of proteins, particularly under conditions of environmental stress like high hydrostatic pressure found in the deep sea. researchgate.netbiologists.compsu.edu
The protective action of osmolytes like this compound is often directed at protein stabilization. researchgate.net These molecules can enhance protein folding and counteract the perturbing effects of destabilizing agents or physical pressures. biologists.compsu.edu The mechanism is thought to involve the exclusion of bulk water from the protein's surface, which weakens unfavorable water-protein interactions and promotes a more stable, folded conformation. nih.govacs.org The sulfonate group (SO₃⁻) of taurine and its derivatives is believed to play a role in weakening the structure of water around the protein. nih.gov
In deep-sea vestimentiferan tubeworms, this compound has been identified as a dominant osmolyte, accumulating to high concentrations (209–252 mmol/kg). researchgate.netuchicago.edu This accumulation is thought to be a key adaptation, with the methylamine (B109427) group potentially stabilizing proteins against the extreme hydrostatic pressure of their environment. researchgate.netuchicago.edu This function as a "chemical chaperone" or "counteracting solute" prevents the misfolding and aggregation of proteins that would otherwise be induced by environmental stressors. ucl.ac.uknih.gov The presence of NMT and other methylamines is significantly higher in deeper-dwelling organisms, supporting their role as piezolytes (pressure counteractants). psu.eduuchicago.edu
Enzymatic Studies of this compound Metabolism
The breakdown of this compound is primarily studied in microorganisms, which can utilize it as a source of essential nutrients like carbon, nitrogen, and sulfur. d-nb.infomicrobiologyresearch.orgnih.gov
Several bacterial strains have been identified that can degrade this compound. For instance, Alcaligenes faecalis MT1 can use NMT as a sole source of carbon, while Paracoccus versutus N-MT can use it as a source of nitrogen or carbon. d-nb.infomicrobiologyresearch.org The enzymatic pathway in these organisms involves several key inducible enzymes. d-nb.infomicrobiologyresearch.org
The primary enzymes characterized in this metabolic pathway are:
This compound Dehydrogenase: This enzyme catalyzes the initial step in the degradation of NMT. It is often a membrane-bound protein. d-nb.info Research suggests that taurine dehydrogenase, an enzyme that acts on taurine, may have a broad substrate range that includes this compound. d-nb.infomicrobiologyresearch.org In A. faecalis MT1, this compound dehydrogenase activity was detected in the membrane fraction of cells grown on NMT. d-nb.info
Sulfoacetaldehyde (B1196311) Acetyltransferase (Xsc): This enzyme is central to the pathway, channeling the metabolism of NMT through sulfoacetaldehyde. d-nb.infomicrobiologyresearch.org It releases sulfite (B76179) from the intermediate compound. d-nb.info
Sulfite Dehydrogenase: This enzyme oxidizes the released sulfite to sulfate (B86663), which is then typically excreted. d-nb.infomicrobiologyresearch.org
Amidase: In some bacteria, such as Pseudomonas alcaligenes, the degradation pathway for N-oleoyl-N-methyltaurine (a surfactant) begins with an inducible amidase. oup.comoup.com This enzyme hydrolytically cleaves the surfactant into oleate (B1233923) and this compound, with the latter being excreted. oup.comoup.com
Table 2: Specific Activity of Enzymes Involved in this compound Metabolism
| Enzyme | Organism | Growth Substrate | Specific Activity [mkat (kg protein)⁻¹] |
|---|---|---|---|
| This compound Dehydrogenase | Alcaligenes faecalis MT1 | This compound | 0.9 |
| Taurine Dehydrogenase | Alcaligenes faecalis MT1 | Taurine | 0.9 |
| Sulfoacetaldehyde Acetyltransferase (Xsc) | Alcaligenes faecalis MT1 | This compound | ~2.1 |
| Amidase | Pseudomonas alcaligenes OT | N-oleoyl-N-methyltaurine | 0.5 |
| Amidase | Pseudomonas alcaligenes OT | Acetate (B1210297) | 0.1 |
Data sourced from Weinitschke et al., 2006 and Denger et al., 2008. d-nb.infooup.com
Spectroscopic techniques have been employed to investigate the products and intermediates of this compound metabolism. Electron Paramagnetic Resonance (EPR) spectroscopy has been used to study radicals formed from this compound upon gamma irradiation, identifying species such as SO₃⁻. researchgate.net In enzymatic reactions, the identity of metabolic products like methylamine has been confirmed using techniques such as matrix-assisted laser-desorption ionization time-of-flight (MALDI-TOF) mass spectrometry. d-nb.info
Kinetic analyses have provided insights into the efficiency and regulation of these enzymes. The amidase from Pseudomonas alcaligenes that cleaves N-oleoyl-N-methyltaurine was found to be inducible, with a five-fold higher specific activity in cells grown on the surfactant compared to those grown on acetate (0.5 mkat/kg vs. 0.1 mkat/kg). oup.com Similarly, this compound dehydrogenase and sulfoacetaldehyde acetyltransferase in A. faecalis are inducible, with no activity detected in acetate-grown cells. d-nb.info
Kinetic isotope effect (KIE) studies are powerful tools for elucidating enzymatic mechanisms. Research on taurine/α-ketoglutarate dioxygenase (TauD), an enzyme that can process this compound, has utilized isotopically labeled substrates to probe its reaction mechanism. pnas.orgpnas.org
When 1,1-[²H]₂-N-methyltaurine (deuterated NMT) was used as a substrate for TauD, a very large kinetic isotope effect of approximately 35 was observed. pnas.orgpnas.org This large KIE indicates that the cleavage of the C-H bond is a rate-determining step in the catalytic cycle. pnas.org
Furthermore, the study revealed that the use of the deuterated substrate led to a significant "uncoupling" of the reaction. pnas.orgpnas.org In the normal reaction with non-deuterated NMT, the consumption of one molecule of dioxygen is tightly coupled to the formation of one molecule of sulfite. pnas.org However, with deuterated NMT, the much slower C-D bond cleavage causes a disconnect; oxygen activation proceeds, but the subsequent substrate hydroxylation often fails, leading to non-productive consumption of oxygen. pnas.orgpnas.org This demonstrates the critical importance of the precise timing and orientation of C-H bond cleavage relative to the formation of the highly reactive ferryl-oxo intermediate in the enzyme's active site. pnas.org
Table 3: Mentioned Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | NMT |
| Taurine | - |
| γ-Aminobutyric acid | GABA |
| Trimethylamine N-oxide | TMAO |
| Piperidine-4-sulfonic acid | P4S |
| Imidazole-4-acetic acid | I4AA |
| 2-Aminoethylphosphonic acid | 2AEP |
| 5-Aminovaleric acid | 5AVA |
| Sulfoacetaldehyde | - |
| Sulfite | - |
| N-oleoyl-N-methyltaurine | - |
| Oleate | - |
| Acetate | - |
| Methylamine | - |
| α-ketoglutarate | αKG |
| [³H]-taurine | - |
| 1,1-[²H]₂-N-methyltaurine | - |
Exploration of this compound in Proton Transport Mechanisms
Recent research has illuminated the potential of this compound as a crucial component in the development of proton-conducting materials, particularly for applications in high-temperature polymer electrolyte membrane fuel cells (PEMFCs). rsc.orgresearchgate.netrsc.orgnih.gov These fuel cells require electrolytes that can efficiently transport protons at temperatures above 100°C, a condition where traditional water-dependent membranes falter. rsc.orgrsc.orgnih.govd-nb.info The investigation into this compound's role has centered on its use in forming Brønsted-acidic proton-conducting ionic liquids (PILs). rsc.orgresearchgate.netrsc.orgnih.govd-nb.info
Role in Brønsted-Acidic Proton-Conducting Ionic Liquids
This compound, which exists as a zwitterion, serves as a fundamental building block in the synthesis of specific Brønsted-acidic PILs. rsc.orgefcf.com When combined with a strong acid, such as trifluoromethanesulfonic acid (TfOH), this compound is protonated to form the 2-sulfoethylmethylammonium ([2-Sema]⁺) cation. rsc.org This reaction creates a highly acidic PIL, [2-Sema][TfO], which is a subject of interest for anhydrous proton conduction. rsc.orgnih.gov The acidity of the [2-Sema]⁺ cation (pKa ≈ -1) is comparable to that of the hydronium ion (H₃O⁺), making it an effective proton donor. rsc.org
The stoichiometry between this compound (the base) and trifluoromethanesulfonic acid (the acid) is a critical factor that influences the resulting PIL's properties. rsc.orgresearchgate.netrsc.orgnih.govd-nb.info By varying the molar ratios, it is possible to create systems with either an excess of the free acid (TfOH) or an excess of the free base (this compound). rsc.orgnih.govd-nb.inforsc.orgnih.gov This tunability allows for a detailed investigation into how the chemical environment affects proton transport mechanisms. rsc.orgnih.govd-nb.info The presence of excess base, specifically this compound, is particularly important as it can act as a proton acceptor, facilitating cooperative proton transport pathways. rsc.orgnih.govd-nb.inforsc.orgresearchgate.net
The general composition of these investigated PILs can be represented as x[MTau]·(1 − x)[TfOH], where 'x' denotes the molar fraction of this compound. rsc.orgd-nb.infonih.gov Samples with x < 0.5 have an excess of TfOH, while those with x > 0.5 have an excess of this compound. rsc.orgd-nb.infonih.gov
Proton Exchange Reactions and Conductivity Studies
The mechanism of proton conduction in these this compound-based PILs is not singular but rather a combination of two primary pathways: vehicular and cooperative (or Grotthuss-like) transport. rsc.orgrsc.org The vehicular mechanism involves the diffusion of the entire proton-carrying cation, [2-Sema]⁺, through the liquid. rsc.org In contrast, the cooperative mechanism involves a "hopping" of protons from a proton donor to a suitable acceptor through a hydrogen-bonded network. researchgate.net
The presence of excess this compound or residual water significantly influences which transport mechanism predominates. rsc.orgnih.govd-nb.inforsc.orgresearchgate.net Due to the comparable acidity of the [2-Sema]⁺ cation and the hydronium ion, fast proton exchange reactions can occur between the protonated [2-Sema]⁺ cation, free this compound, and water molecules. rsc.orgnih.govd-nb.inforsc.orgresearchgate.net These exchanges are the foundation of the cooperative transport pathway. rsc.orgnih.govd-nb.inforesearchgate.net An increasing amount of cooperative transport is observed with an excess of this compound or water. rsc.orgnih.govd-nb.inforesearchgate.net
Conductivity measurements performed on these systems reveal a clear dependence on both temperature and the molar fraction of this compound. As expected, for all compositions, the total conductivity increases with temperature. rsc.org In systems with a low initial water content (0.75–0.8 wt%), the highest conductivity is observed in samples with an excess of the acid (TfOH). Conversely, when the water content is increased to 6 wt%, the conductivity is enhanced, especially in samples with a higher molar fraction of this compound, highlighting the role of water in facilitating cooperative proton transport. rsc.org
Electrochemical and Nuclear Magnetic Resonance (NMR) methods, including Pulsed-Field Gradient NMR (PFG-NMR), have been instrumental in these investigations. rsc.orgresearchgate.netrsc.orgnih.govd-nb.inforsc.orgnih.gov ¹H-NMR spectroscopy helps to understand the local chemical environment and interactions, while PFG-NMR allows for the measurement of self-diffusion coefficients of the individual species, providing direct insight into the vehicular and cooperative contributions to proton transport. rsc.org
Interactive Data Tables
Below are interactive tables summarizing the conductivity data from studies on x[MTau]·(1 − x)[TfOH] systems.
Table 1: Conductivity of Neat x[MTau]·(1 − x)[TfOH] (0.75–0.8 wt% H₂O) at Various Temperatures. rsc.org
| Molar Fraction of this compound (x) | Temperature (°C) | Conductivity (mS/cm) |
| 0.3 | 60 | 1.8 |
| 0.3 | 90 | 4.5 |
| 0.3 | 110 | 7.2 |
| 0.5 | 60 | 1.5 |
| 0.5 | 90 | 3.8 |
| 0.5 | 110 | 6.0 |
| 0.65 | 60 | 0.8 |
| 0.65 | 90 | 2.2 |
| 0.65 | 110 | 3.8 |
| 0.7 | 60 | 0.5 |
| 0.7 | 90 | 1.5 |
| 0.7 | 110 | 2.8 |
Table 2: Conductivity of x[MTau]·(1 − x)[TfOH] with 6 wt% H₂O at Various Temperatures. rsc.org
| Molar Fraction of this compound (x) | Temperature (°C) | Conductivity (mS/cm) |
| 0.3 | 60 | 18 |
| 0.3 | 90 | 35 |
| 0.3 | 110 | 50 |
| 0.5 | 60 | 15 |
| 0.5 | 90 | 32 |
| 0.5 | 110 | 48 |
| 0.65 | 60 | 12 |
| 0.65 | 90 | 28 |
| 0.65 | 110 | 42 |
| 0.7 | 60 | 10 |
| 0.7 | 90 | 25 |
| 0.7 | 110 | 40 |
Preclinical Research and Experimental Models
In Vivo Pharmacokinetic Studies of N-Methyltaurine
Preclinical in vivo studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. For this compound (NMT), a taurine (B1682933) derivative found in red algae, pharmacokinetic studies in animal models have provided initial insights into its behavior in a biological system. acs.org
The oral bioavailability of a compound determines the proportion that reaches systemic circulation to exert a potential effect. In mouse models, the oral bioavailability of this compound has been shown to be high, indicating efficient absorption from the gastrointestinal tract. acs.orgnih.gov One study found that after oral administration, the bioavailability of NMT was 96.1% that of intravenously administered NMT. acs.orgnih.gov
Research demonstrates that the bioavailability is dose-dependent. At a lower dose (0.5 mg/kg body weight), the oral bioavailability was approximately 96%, whereas at a higher dose (5 mg/kg body weight), it decreased to 58%. nih.gov This suggests that the intestinal transport system responsible for NMT absorption, likely the taurine transporter (SLC6A6), may become saturated at higher concentrations. nih.gov
Once absorbed, this compound distributes widely throughout the body. acs.org Studies in mice have detected NMT in various tissues, including the liver, kidney, muscles, heart, and brain, following administration in drinking water. acs.orgnih.gov A key finding is that the concentration of NMT in these tissues is significantly higher—approximately 10 to 100 times—than its concentration in the serum. acs.org This distribution pattern is similar to that of its parent compound, taurine, and suggests an active uptake mechanism into tissues, likely involving the taurine transporter. acs.org
| Parameter | Intravenous (0.5 mg/kg) | Oral (0.5 mg/kg) | Oral (5 mg/kg) |
|---|---|---|---|
| AUC (min·μg/mL) | 54.0 ± 3.6 | 51.9 ± 4.1 | 315 ± 27.9 |
| Bioavailability (%) | - | 96 | 58 |
Following repeated administration, this compound accumulates in various tissues. acs.org A study involving mice that were given drinking water containing 0.5% NMT for four days found detectable levels of the compound in all tested tissues. acs.orgnih.gov The concentrations were notably higher in organs like the liver, kidney, heart, and muscle tissue compared to the levels found in serum, reinforcing the concept of active tissue uptake and accumulation. acs.org
The elimination kinetics of this compound from the plasma have been characterized following both intravenous and oral administration in mice. nih.gov After intravenous injection, plasma concentrations of NMT decline over time, as expected. nih.gov Following oral administration, plasma levels peak and then decrease as the compound is distributed to tissues and eventually eliminated. nih.gov The dose-dependent bioavailability suggests that elimination processes, potentially including renal excretion, are also at play, though detailed elimination half-life data from these specific studies is not fully elaborated. nih.gov
| Tissue | NMT Concentration (nmol/g tissue) |
|---|---|
| Serum | ~10 |
| Brain | ~100 |
| Liver | ~400 |
| Kidney | ~600 |
| Heart | ~800 |
| Muscle | ~250 |
| Skin | ~10 |
The influence of nutritional status on the pharmacokinetics of drugs and nutrients is a critical area of research, as malnutrition can alter absorption, distribution, and elimination. cambridge.orgnih.gov However, based on the reviewed scientific literature, specific studies investigating the impact of nutritional status, such as protein-energy malnutrition, on the in vivo pharmacokinetics of this compound have not been identified. Research on the parent compound, taurine, has shown that undernutrition can reduce its elimination in animal models, but similar investigations for this compound are lacking. cambridge.orgnih.gov
In Vitro Cellular Models for this compound Research
In vitro cellular models are indispensable tools for investigating the biological effects of compounds at a cellular and molecular level, providing a controlled environment to study mechanisms of action.
This compound has been studied in cell culture models to assess its direct cellular effects. acs.org One prominent model used is the C2C12 mouse myoblast cell line, which can be differentiated into myotubes to simulate skeletal muscle fibers. nih.gov In these in vitro models, NMT has been shown to have cytoprotective effects. acs.org
Specifically, research has demonstrated that this compound can prevent the atrophy of C2C12 myotubes induced by the synthetic glucocorticoid, dexamethasone (B1670325). acs.orgnih.gov Treatment with dexamethasone causes a reduction in the width of the myotubes, a hallmark of muscle atrophy. nih.gov However, when myotubes were simultaneously exposed to both dexamethasone and this compound, this reduction in width was prevented, indicating a protective effect of NMT against glucocorticoid-induced muscle cell atrophy. nih.gov
While the cytoprotective effects of this compound are observed in cell culture, the precise intracellular signaling pathways it modulates are still under investigation. acs.org It is often hypothesized that NMT may function through mechanisms similar to its parent compound, taurine, which is known to play roles in osmoregulation, calcium modulation, and antioxidant defense. acs.orgnih.gov
In the context of dexamethasone-induced muscle atrophy in C2C12 cells, it was found that this compound's protective effect does not appear to involve the attenuation of muscle-specific E3 ubiquitin ligases, such as Atrogin-1 and MuRF1. nih.gov This suggests that NMT may act on other cellular pathways to prevent atrophy. nih.gov The broader elucidation of this compound's mechanism of action, including its specific molecular targets and its influence on signaling cascades like those involving protein kinases or calcium signaling, remains an area for future research. acs.org
Animal Models for Investigating this compound's Biological Effects
Preclinical research utilizing animal models is fundamental to understanding the physiological and potential therapeutic effects of chemical compounds. In the investigation of this compound (NMT), a derivative of taurine found in red algae, specific in vivo models have been employed to explore its biological activities, particularly in the contexts of muscle physiology.
Models for Muscle Atrophy and Regeneration
Glucocorticoid-induced muscle atrophy is a significant concern in clinical settings, and animal models replicating this condition are crucial for developing countermeasures. frontiersin.orgmdpi.com One primary model used to investigate the effects of this compound involves the administration of dexamethasone, a potent synthetic glucocorticoid, to induce muscle wasting in mice. frontiersin.orgnih.govacs.org
In a key study, ICR mice were treated with daily intraperitoneal injections of dexamethasone to induce a state of skeletal muscle atrophy. nih.gov This model allows for the direct assessment of compounds that may mitigate the catabolic effects of glucocorticoids on muscle tissue. Researchers found that the oral administration of this compound could attenuate the muscle-wasting effects induced by dexamethasone. frontiersin.org Mice receiving NMT in their drinking water exhibited a reduced loss of total body weight compared to the control group treated with dexamethasone alone. frontiersin.org Furthermore, NMT specifically attenuated the loss in the wet weight of the tibial anterior and gastrocnemius muscles, demonstrating a protective effect on skeletal muscle mass. frontiersin.orgnih.gov
The study highlighted that orally administered this compound is effectively absorbed and distributed to various tissues, including skeletal muscle. mdpi.comnih.gov This distribution is a prerequisite for its biological activity. The findings suggest that this compound may partially reverse the effects of glucocorticoid-induced skeletal muscle atrophy, although the research focused on the attenuation of atrophy rather than the process of regeneration. frontiersin.orgacs.org
| Parameter | Dex-Treated Group (Control) | Dex + 0.5% NMT-Treated Group | Observed Effect of NMT |
|---|---|---|---|
| Body Weight | Continuous loss | Attenuation of weight loss | Protective |
| Tibial Anterior Muscle Wet Weight | Significant loss | Attenuation of muscle mass loss | Protective |
| Gastrocnemius Muscle Wet Weight | Significant loss | Attenuation of muscle mass loss | Protective |
Models for Cardiovascular Health and Oxidative Stress
Currently, there is a notable lack of preclinical research employing animal models to specifically investigate the direct effects of this compound on cardiovascular health and oxidative stress. While its parent compound, taurine, has been studied in these areas, dedicated in vivo studies on this compound are not available in the existing scientific literature based on the conducted searches. Therefore, specific animal models and detailed research findings concerning this compound's role in cardioprotection and modulation of oxidative stress remain to be established.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Taurine |
Advanced Analytical Methodologies for N Methyltaurine Quantification and Characterization
Chromatographic Techniques
Chromatography, particularly high-performance liquid chromatography (HPLC), serves as a cornerstone for the separation and quantification of N-Methyltaurine and its related metabolites. These methods are valued for their precision and reproducibility in complex sample matrices.
High-Performance Liquid Chromatography (HPLC) for this compound and Metabolites
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment and quantification of this compound. Due to its chemical properties, such as a low extinction coefficient, direct detection of this compound can be challenging. morressier.com To overcome this, pre-column derivatization is frequently employed to attach a chromophoric or fluorophoric label to the molecule, enhancing its detectability.
Common derivatizing agents include 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) and 2,4-dinitrofluorobenzene (DNFB). morressier.comnih.govacs.org For instance, this compound in plasma and tissue samples has been quantified via HPLC after derivatization with FMOC-Cl, using a fluorescence detector for sensitive measurement. nih.govacs.org This method allows for the analysis of its distribution in various tissues, including the brain, liver, kidney, and muscles. nih.govacs.org Similarly, derivatization with DNFB enables the colorimetric detection and quantification of this compound in commercial surfactant preparations, where it may exist as an unreacted residual component. morressier.com
HPLC is not only used for the parent compound but also for its metabolites. The determination of methylamine (B109427), a degradation product of this compound, can be achieved using HPLC following derivatization with DNFB. oup.com These HPLC methods are often validated for accuracy and reproducibility, making them suitable for pharmacokinetic studies and quality control assessments. morressier.comnih.gov
| Analyte | Matrix | Derivatizing Agent | Column Type | Detection Method | Reference |
|---|---|---|---|---|---|
| This compound | Plasma, Tissues | 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | ZORBAX Eclipse Plus C18 | Fluorescence (Ex: 266 nm, Em: 305 nm) | acs.org |
| This compound | Surfactant Samples | 2,4-dinitrofluorobenzene (DNFB) | Waters AccQ-Tag, 4 mm | UV-Vis Spectrometry | morressier.com |
| This compound (as internal standard) | Human Plasma | 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride | Reversed-phase column | Fluorescence (Ex: 318 nm, Em: 392 nm) | nih.gov |
| Methylamine (metabolite) | Bacterial Culture | 2,4-dinitrofluorobenzene (DNFB) | Reversed-phase | Not Specified | oup.com |
Reversed-Phase Chromatography Applications
Reversed-phase chromatography is the most common mode of HPLC utilized for the analysis of this compound and its derivatives. morressier.comnih.gov In this technique, a non-polar stationary phase is used with a more polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.
Specific applications include the use of a Waters AccQ-Tag column for analyzing DNFB-derivatized this compound. morressier.com In another application, this compound was used as an internal standard for the quantification of taurine (B1682933) in human plasma, where the derivatized compounds were separated on a reversed-phase column. nih.gov The lipophilicity of this compound-conjugated bile acids has also been determined using reversed-phase thin-layer chromatography, which provides insights into their biological behavior. snmjournals.orgnih.gov These methods demonstrate the versatility of reversed-phase chromatography in handling this compound in both quantitative analysis and physicochemical characterization. morressier.comnih.govsnmjournals.org
Spectroscopic Approaches
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the structural analysis and definitive identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural confirmation of this compound. Both proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide detailed information about the molecule's chemical structure. researchgate.net
In studies of marine organisms, ¹H-NMR was instrumental in identifying this compound as a major osmolyte. uchicago.eduresearchgate.net The ¹H-NMR spectrum of this compound is characterized by a distinct singlet corresponding to the N-methyl group (around 2.8 ppm) and two downfield triplets from the ethyl bridge, which are shown to be coupled through 2D NMR experiments like COSY (Correlation Spectroscopy). uchicago.edu This unique spectral signature allows for its unambiguous identification in complex biological extracts. uchicago.edu The structure of this compound isolated from the marine sponge Xestospongia pacifica was also confirmed using NMR spectroscopy. researchgate.net While primarily used for qualitative analysis and structural elucidation, quantitative NMR (qNMR) also presents a viable method for determining the purity of this compound, analogous to its use for other amino acids like taurine. researchgate.net
| Key Feature | Chemical Shift (ppm) | Description | Significance | Reference |
|---|---|---|---|---|
| N-methyl group | ~2.8 | A major singlet peak in the spectrum. | Characteristic identifier for the methyl group attached to the nitrogen atom. | uchicago.edu |
| Ethyl bridge protons | ~3.3–3.5 | Two downfield triplets. | Represents the -CH₂-CH₂- backbone of the molecule. | uchicago.edu |
| Coupling | Not Applicable | Mutual coupling between the two triplets confirmed by 2D COSY NMR. | Confirms the connectivity of the ethyl bridge protons, providing definitive structural proof. | uchicago.edu |
Mass Spectrometry (MS) for Identification and Purity Assessment
Mass Spectrometry (MS) is a highly sensitive technique used for the identification and purity assessment of this compound and its derivatives. snmjournals.org When coupled with a chromatographic separation method like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides a robust platform for analyzing this compound in complex biological matrices.
LC-MS has been employed to confirm the identity and determine the radiochemical purity of N-¹¹C-methyl-taurine conjugated bile acids, which were found to be greater than 99%. snmjournals.orgnih.govsnmjournals.org High-Resolution Mass Spectrometry (HRMS) is particularly valuable for the structural elucidation of novel related compounds by providing highly accurate mass measurements. researchgate.net Furthermore, the identity of this compound metabolites, such as methylamine, has been confirmed using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. nih.govd-nb.info The combination of LC with tandem mass spectrometry (LC-MS/MS) is highlighted as a method of choice for achieving high sensitivity in the detection and quantification of this compound.
Emerging Research Areas and Future Directions for N Methyltaurine Studies
N-Methyltaurine in Neuromodulation and Central Nervous System Function
This compound, a derivative of taurine (B1682933), is recognized for its diverse roles in biological systems, including the modulation of neurobiological processes. While the parent compound, taurine, is well-established as a neuromodulator in the central nervous system, the specific actions of this compound are an area of growing interest. cambridge.orgmdpi.com Taurine itself is involved in fundamental physiological processes such as neural inhibition and has been studied for its protective effects against various nervous system diseases. mdpi.com
Research indicates that this compound, like taurine, is distributed to various tissues after administration, including the brain. acs.org The mechanisms of taurine's neuromodulatory effects are thought to involve its interaction with GABA-A and glycine (B1666218) receptors, which are crucial for regulating neuronal excitability. urfu.ru Although the precise mechanisms of this compound are not fully elucidated, it is believed to function in a manner similar to taurine, potentially influencing osmoregulation and neurohormonal modulation. The unique interactions of this compound with receptors and enzymes set it apart from its parent compound, making it a significant subject for further investigation into its potential as a neuromodulator.
Role of this compound in Gut Microbiota Homeostasis
The intricate relationship between the host and gut microbiota is crucial for maintaining health, and emerging evidence suggests that compounds like this compound may play a role in this delicate balance. mdpi.com The gut microbiota is essential for the host's metabolic functions and the development of the immune system. mdpi.com Taurine, the precursor to this compound, has been shown to influence gut microbiota homeostasis. mdpi.com Studies have demonstrated that taurine supplementation can regulate the intestinal microflora and alter the composition of fecal bile acids. nih.govnih.gov
This compound as a Biomarker in Disease Pathogenesis
Recent advancements in metabolomics have highlighted the potential of this compound as a biomarker for various diseases and dietary intakes.
Metabolome-wide association studies (MWAS) are powerful tools for identifying metabolites that may have a causal role in disease development. mcmaster.ca A Mendelian randomization study investigating the causal relationship between a wide array of metabolites and the risk of hepatocellular carcinoma (HCC) and cholangiocarcinoma (CCA) identified this compound as a potential risk factor. nih.govnih.gov This study, which used genetic variants as instrumental variables to infer causality, found that elevated levels of this compound were associated with an increased risk of these cancers. nih.govnih.gov However, the researchers noted that the causal relationship between this compound, a bile acid metabolite, and hepatobiliary tumors requires further investigation to understand its specific physiological role. nih.gov
The analysis of urinary metabolites offers a non-invasive method for assessing dietary intake. nih.gov this compound has been identified in urine and its levels can be influenced by diet. mdpi.com For instance, one study identified this compound as a predictive metabolite of onion and garlic intake. nih.gov Another study on colorectal cancer survivors found that increased consumption of navy beans led to changes in the plasma and urine metabolome, though this compound was not among the significantly altered metabolites in that specific intervention. aacrjournals.org
Furthermore, studies on celiac disease have shown that exposure to gluten can alter the urinary volatile organic compound (VOC) profile, with this compound being one of the affected metabolites. mdpi.comiu.edu In one such study, the level of this compound remained altered even after other chemical changes had normalized, suggesting it could be a sensitive marker for dietary compliance or metabolic response to gluten. mdpi.com Research has also shown a negative correlation between urinary this compound levels and symptom severity in children with autism spectrum disorder, indicating its potential relevance in central nervous system-related conditions. d-nb.info
Table 1: this compound in Metabolome-Wide and Dietary Biomarker Studies
| Study Area | Finding | Implication |
|---|---|---|
| Hepatocellular Carcinoma & Cholangiocarcinoma | Elevated this compound levels associated with increased cancer risk. nih.govnih.gov | Potential causal biomarker for hepatobiliary cancers. |
| Dietary Intake (Onion & Garlic) | Identified as a predictive urinary metabolite. nih.gov | Can serve as a biomarker for consumption of specific foods. |
| Celiac Disease | Altered urinary levels in response to gluten challenge. mdpi.com | Potential marker for monitoring dietary compliance. |
| Autism Spectrum Disorder | Negative correlation between urinary levels and symptom severity. d-nb.info | May be involved in the pathophysiology of the disorder. |
Potential Applications of this compound in Pharmaceutical Development
The unique chemical properties of this compound and its derivatives have positioned them as valuable compounds in the pharmaceutical industry. visionresearchreports.com
This compound is increasingly being utilized as an intermediate in the synthesis of pharmaceuticals. echemi.com Its properties make it a valuable component in drug development and formulation. visionresearchreports.com The sodium salt of this compound, in particular, is gaining traction for its potential in drug delivery systems due to its biocompatibility and stability. dataintelo.com Pharmaceutical companies are exploring its use as an excipient to enhance the bioavailability of drugs and improve patient compliance. dataintelo.com The continuous research and development in the pharmaceutical sector are likely to uncover new applications for this compound and its salts, contributing to the growth of its market. dataintelo.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Taurine |
| GABA (gamma-aminobutyric acid) |
| Glycine |
| Bilirubin (E, Z or Z, E) |
| Bilirubin (Z, Z) |
| Dimethylarginine (sdma + adma) |
| 4-vinylguaiacol sulfate (B86663) |
| Cholate |
| Adenosine 3',5'-cyclic monophosphate (cAMP) |
| Glycohyocholate |
| Cholesterol |
| 4-methylguaiacol sulfate |
| Ursodeoxycholate |
| 3-hydroxybutyroylglycine |
| Linoleoylcholine |
| Nonanoylcarnitine (C9) |
| Pristanate |
| Heptenedioate (C7:1-DC) |
| Mannonate |
| N-acetyl-L-glutamine |
| Sphinganine |
| N-lactoyl isoleucine |
| N-delta-acetylornithine |
| Arginine |
| N-acetylputrescine |
| 4-Acetamidobutanoate |
| Tryptophan |
| Tyrosine |
| Theanine |
| Carnosine |
| β-hydroxyisovalerate |
| α-hydroxyisocaproate |
| 4-Methyl-2-oxopentanoate |
| α-hydroxyisovalerate |
| 2-Methylbutyrylcarnitine (C5) |
| 3-Hydroxyisobutyrate |
| N-carbamoylalanine |
| Dimethylglycine |
| 1-Methylguanidine |
| N-acetylhistamine |
| Tyramine O-sulfate |
| 3-Indoxyl sulfate |
| 2-Oxindole-3-acetate |
| Indolin-2-one |
| Phenyllactate (PLA) |
| Phenylacetylglutamine |
| Tryptophan betaine (B1666868) |
| N-acetyl-cadaverine |
| Hydroquinone sulfate |
| 2,3-dihydroxy-2-methylbutyrate |
| S-methylcysteine |
| Pipecolate |
| S-adenosylhomocysteine |
| Cysteine |
| 3-(4-hydroxyphenyl) propionate |
| Betaine |
| Choline |
| Eicosapentaenoate (20:5n3) |
| Benzoate |
| 3-(4-hydroxyphenyl)lactate |
| Gentisate |
| Hippurate |
| 4-hydroxyhippurate |
| Salicylate |
| 2-butanone |
| N-methylleucine |
| Valylglycine |
| Atrogin-1 |
| MuRF1 |
| Dexamethasone (B1670325) |
| Trimethylamine (B31210) N-oxide (TMAO) |
| Phosphatidylcholine |
| Trimethylamine |
| Short-chain fatty acids (SCFA) |
| Bile acids |
| Interleukin-18 (IL-18) |
| Interleukin-2 (IL-2) |
| Biliverdin |
| Myristoleate |
| Nicotinamide mononucleotide (NMN) |
| Mucin |
| Bilophila |
| Akkermansia |
| FITC-dextran 4 kDa (FD4) |
| Isethionic acid |
| Taurobetaine |
| N-(1-carboxyethyl)-taurine |
| Phosphatidylethanolamine (PE) |
| Phosphatidylcholine (PC) |
| N-acetylalliin |
| N-acetyl-S-allyl-L-cysteine |
| S-allylcysteine |
| Allyl methyl sulfide (B99878) (AMS) |
| Allyl methyl sulfoxide (B87167) (AMSO) |
| Allyl methyl sulfone (AMSO2) |
| Kaempferol |
| Naringenin |
| Phloretin |
| Hesperetin |
| Quercetin |
| Isorhamnetin |
| Ferulic acid |
| Vanillic acid sulfate |
| Phenylacetic acid |
| Hydroxyphenylacetic acid |
| Proline-betaine |
| Floridoside |
| mesoinositol |
| Laminitol |
| Mytilitol |
| di-N-methyltaurine |
| Choline sulfate |
| N-(D-2,3-dihydroxypropyl)taurine |
| scyllitol |
| mannitol |
| α,α-trehalose |
| L-CH2(OH)CH(NH3+)CH2SO3- |
Exploration of Novel Therapeutic Targets
The scientific community is actively investigating this compound (NMT) for its potential interactions with various biological pathways, leading to the exploration of novel therapeutic targets. Research has primarily focused on its role as a competitive inhibitor and its effects on cellular transport and metabolism, which could be harnessed for treating a range of conditions.
One significant area of research is in oncology, specifically targeting solute carrier proteins. The taurine transporter (TauT), encoded by the gene SLC6A6, is often overexpressed in several types of cancer, including colorectal cancer, where it facilitates the survival of tumor cells. mdpi.com Studies have identified this compound as an inhibitor of this transporter. mdpi.com By impeding the function of TauT, this compound could potentially limit the uptake of essential osmolytes and nutrients by cancer cells, thereby representing a strategic target for antineoplastic agents. mdpi.com
Another emerging therapeutic area is in musculoskeletal health. Recent studies have examined this compound's potential to counteract glucocorticoid-induced skeletal muscle atrophy. acs.orgresearchgate.net Glucocorticoids are a primary cause of pathological muscle wasting. acs.orgnih.gov Research in mouse models demonstrated that orally administered this compound is distributed to various tissues, including skeletal muscles, where it can attenuate the reduction in muscle mass caused by dexamethasone. acs.orgresearchgate.net The mechanism is believed to involve the taurine transporter, which facilitates NMT uptake into muscle cells, providing a cytoprotective effect. acs.orgresearchgate.netnih.gov
Furthermore, metabolomic studies have implicated this compound in the pathology of intervertebral disc disease (IVDD). A Mendelian randomization analysis identified this compound as one of 79 metabolites potentially linked to the risk of IVDD, specifically classifying it as a risk factor. frontiersin.org This finding suggests that pathways involving this compound could be a novel target for understanding and potentially intervening in the degenerative processes of intervertebral discs. frontiersin.org
Table 1: Investigated Therapeutic Targets for this compound This table is interactive. You can sort and filter the data.
| Therapeutic Target | Associated Condition | Investigated Effect of this compound | Key Findings |
|---|---|---|---|
| Taurine Transporter (SLC6A6) | Cancer (e.g., Colorectal) | Inhibition of transporter activity. mdpi.com | Overexpression of SLC6A6 is linked to cancer cell survival. NMT shows an inhibitory effect on the transporter. mdpi.com |
| Glucocorticoid-Induced Atrophy Pathway | Skeletal Muscle Atrophy | Attenuation of muscle mass loss. acs.orgresearchgate.net | NMT prevents dexamethasone-induced atrophy in myotubes and reduces muscle mass loss in mice. acs.orgresearchgate.net |
| Metabolic Pathways in IVD | Intervertebral Disc Disease (IVDD) | Identified as a potential risk factor. frontiersin.org | Metabolomic analysis linked elevated this compound levels to an increased risk of IVDD. frontiersin.org |
This compound in Environmental Microbiology and Bioremediation
This compound plays a notable role in environmental microbiology, particularly in the biodegradation of sulfonated compounds. Certain microorganisms have evolved specific metabolic pathways to utilize this compound and related substances as essential nutrients, which has implications for bioremediation.
Research has shown that some aerobic bacteria can use this compound as their sole source of carbon, nitrogen, and energy. microbiologyresearch.orgnih.gov For instance, bacterial strains such as Alcaligenes faecalis and Paracoccus versutus are capable of dissimilating this compound. microbiologyresearch.orgnih.gov The metabolic pathway in these organisms involves an inducible this compound dehydrogenase. microbiologyresearch.org This enzyme facilitates the oxidative removal of methylamine (B109427) from this compound, producing sulfoacetaldehyde (B1196311). microbiologyresearch.orgd-nb.info The sulfoacetaldehyde is then further metabolized by the enzyme sulfoacetaldehyde acetyltransferase (Xsc). microbiologyresearch.orgnih.gov
The process is not limited to the direct degradation of this compound. Studies on surfactants used in consumer products, such as N-oleoyl-N-methyltaurine, reveal a two-step microbial degradation process. The bacterium Pseudomonas alcaligenes can utilize this amphoteric surfactant by first hydrolyzing it with an inducible amidase. nih.govoup.com This initial step cleaves the fatty acid from the molecule, which the bacterium uses for carbon and energy, while quantitatively excreting the this compound sulfonate moiety. nih.govoup.com This excreted this compound does not accumulate in the environment but becomes available for other bacteria, such as Paracoccus versutus, to utilize in cocultures. microbiologyresearch.orgnih.gov This demonstrates a cooperative degradation pathway within bacterial communities for the complete breakdown of complex xenobiotic compounds. nih.gov
These microbial processes are integral to the biogeochemical sulfur cycle, enabling the conversion of organosulfur compounds back into inorganic forms. researchgate.net The ability of bacteria to cleave stable carbon-sulfur bonds in sulfonates like this compound highlights a potential application in bioremediation, particularly for environments contaminated with sulfonate-containing industrial products or surfactants. microbiologyresearch.org
Table 2: Microbial Degradation of this compound This table is interactive. You can sort and filter the data.
| Microorganism | Substrate | Key Enzyme(s) | Metabolic Outcome |
|---|---|---|---|
| Pseudomonas alcaligenes | N-oleoyl-N-methyltaurine | Amidase. nih.gov | Hydrolyzes surfactant, consuming the oleate (B1233923) and excreting this compound. nih.govoup.com |
| Alcaligenes faecalis | This compound | This compound dehydrogenase, Sulfoacetaldehyde acetyltransferase (Xsc). microbiologyresearch.org | Utilizes NMT as a carbon source, releasing methylamine and sulfate. microbiologyresearch.orgnih.gov |
| Paracoccus versutus | this compound | (N-methyl)taurine dehydrogenase, Sulfoacetaldehyde acetyltransferase (Xsc). microbiologyresearch.orgnih.gov | Utilizes NMT as a source of carbon and/or nitrogen. microbiologyresearch.orgnih.gov |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing N-Methyltaurine in laboratory settings?
- Methodological Answer : this compound synthesis typically involves the reaction of taurine with methylating agents (e.g., methyl iodide) under controlled pH and temperature. Characterization includes nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra) and high-performance liquid chromatography (HPLC) for purity assessment. For novel derivatives, elemental analysis and mass spectrometry (MS) are essential. Ensure compliance with IUPAC naming conventions and provide full physicochemical data (melting point, solubility) in publications .
Q. How can this compound be detected and quantified in complex biological matrices?
- Methodological Answer : Use derivatization techniques coupled with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitivity. For microbial studies, isotopically labeled this compound (e.g., ¹⁵N or ¹³C) aids in tracking metabolic pathways. Validate methods with spike-and-recovery experiments in relevant matrices (e.g., bacterial lysates, bile acid conjugates) .
Q. What role does this compound play in microbial consortia, and how is this studied experimentally?
- Methodological Answer : Coculture systems (e.g., Pseudomonas alcaligenes with complementary bacteria) are used to simulate metabolic interactions. Growth assays with this compound as the sole carbon/nitrogen source, combined with enzyme activity measurements (e.g., this compound dehydrogenase), reveal degradation pathways. Monitor byproducts like methylamine and sulfate via ion chromatography .
Advanced Research Questions
Q. How do researchers resolve contradictions in this compound’s receptor interactions, such as non-competitive antagonism in neural studies?
- Methodological Answer : Employ dose-response curves with varying antagonist concentrations (e.g., picrotoxin) to assess receptor binding kinetics. Use computational modeling (e.g., Schild analysis) to distinguish competitive vs. allosteric mechanisms. Replicate experiments across multiple cell models (e.g., guinea pig cerebellar slices) and validate with knockout studies or alternative ligands .
Q. What experimental strategies elucidate the catabolic pathways of this compound in bacteria like Paracoccus versutus?
- Methodological Answer : Combine genomic analysis (PCR amplification of tauY and xsc gene clusters) with enzyme assays to map the pathway:
- Step 1 : Induce bacterial cultures with this compound and extract proteins for dehydrogenase activity assays.
- Step 2 : Quantify intermediates (sulfoacetaldehyde, sulfite) via LC-MS or colorimetric kits.
- Step 3 : Use gene knockout mutants to confirm the role of specific enzymes (e.g., sulfoacetaldehyde acetyltransferase) .
Q. How can researchers address discrepancies in reported enzymatic specificity for this compound degradation?
- Methodological Answer : Perform substrate competition assays using taurine and this compound to test enzyme promiscuity. Employ X-ray crystallography or cryo-EM to resolve active-site structures of taurine dehydrogenase. Compare kinetic parameters (Km, Vmax) across bacterial strains to identify evolutionary adaptations .
Guidance for Experimental Design
- Reproducibility : Document all synthesis protocols, including reagent sources (e.g., Sigma-Aldrich grade) and instrument calibration details. For microbial studies, specify culture conditions (pH, temperature, agitation) .
- Data Validation : Use positive/negative controls in enzyme assays (e.g., heat-inactivated enzymes) and report statistical significance (p-values, n ≥ 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
